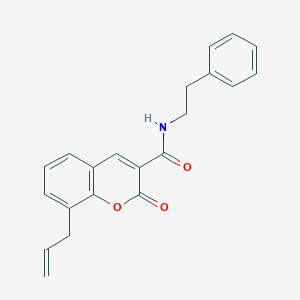

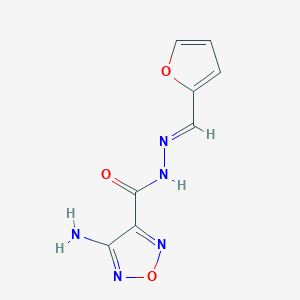

8-烯丙基-2-氧代-N-(2-苯乙基)-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives, such as 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, often involves multi-step organic reactions that can include cyclization, allylation, and carboxamidation processes. A related synthesis pathway involves the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, which serves as an important intermediate for many biologically active compounds. This process can be optimized through methods like the Vilsmeier reaction and oxidation steps, providing a foundation for synthesizing complex chromene derivatives (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by their planar configurations and the presence of various functional groups that influence their chemical behavior and interactions. Structural analysis through crystallography has revealed details about the conformations and intermolecular interactions within chromene compounds. For example, the crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provides insights into the planarity and anti conformations of these molecules (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions that modify their structure and properties. For instance, allylchromone derivatives can be prepared through rearrangements and reactions with other compounds, leading to a range of chromeno[2,3-b]pyridines with deduced structures based on spectral data (Ibrahim et al., 2010). These reactions highlight the versatility and reactivity of chromene derivatives.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications and understanding of their behavior in different environments. Crystallographic studies, like those on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, provide valuable information on the molecular and supramolecular structures that influence these physical properties (Reis et al., 2013).

科学研究应用

过渡金属催化的反应

研究强调了过渡金属配合物在 N-烯丙基体系异构化中的催化潜力,其中包括与 8-烯丙基-2-氧代-N-(2-苯乙基)-2H-色烯-3-甲酰胺 结构相似的化合物。这些反应对于合成各种烯胺、烯酰胺和氮杂二烯至关重要,在有机合成和药物化学中显示出巨大的潜力。Krompiec 等人的研究。(2008) 对这一领域进行了广泛的综述,提供了对选择性合成技术的见解,这些技术可用于操纵 8-烯丙基-2-氧代-N-(2-苯乙基)-2H-色烯-3-甲酰胺 等化合物以获得所需的成果 (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

聚羟基链烷酸酯衍生物

Ke 等人讨论的聚羟基链烷酸酯 (PHA) 衍生物的合成及应用。(2016) 代表了另一个相关领域。这些衍生物表现出可生物降解、生物相容和热塑性特性,使其有望用于商品和生物医学应用。这一研究途径可能暗示 8-烯丙基-2-氧代-N-(2-苯乙基)-2H-色烯-3-甲酰胺 衍生物的可生物降解潜力,探索其在环保材料和医疗器械中的用途 (Ke, Y., Zhang, X. Y., Ramakrishna, S., He, L. M., & Wu, Gang, 2016).

羧甲基壳聚糖在生物医学中的应用

Upadhyaya 等人综述的羧甲基壳聚糖的改性和应用。(2013) 提供了对化学改性如何增强天然聚合物的生物学和物理化学性质的见解。这项研究强调了化学衍生物在创造具有特定所需性质的材料中的重要性,例如增加溶解性、生物相容性和生物活性,这可能与在生物医学背景下改性和应用 8-烯丙基-2-氧代-N-(2-苯乙基)-2H-色烯-3-甲酰胺 有关 (Upadhyaya, L., Singh, J., Agarwal, V., & Tewari, R. P., 2013).

光催化水分解

探索用于水分解的光催化材料,正如 Kudo 和 Miseki 所综述的(2009),可以为 8-烯丙基-2-氧代-N-(2-苯乙基)-2H-色烯-3-甲酰胺 在能量转换和储存中的应用提供背景。该研究讨论了用于将水分解成氢和氧的各种光催化剂材料,包括金属氧化物和硫化物,这对可再生能源技术至关重要。这一领域可能为利用 8-烯丙基-2-氧代-N-(2-苯乙基)-2H-色烯-3-甲酰胺 的结构成分在光催化过程中提供途径 (Kudo, A., & Miseki, Y., 2009).

属性

IUPAC Name |

2-oxo-N-(2-phenylethyl)-8-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-2-7-16-10-6-11-17-14-18(21(24)25-19(16)17)20(23)22-13-12-15-8-4-3-5-9-15/h2-6,8-11,14H,1,7,12-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJUJJFHCFTHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B5590602.png)

![7-methoxy-3-[(3-methoxy-1-piperidinyl)methyl]-2-(3-methylphenyl)quinoline](/img/structure/B5590622.png)

![N,N-diethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5590625.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5590626.png)

![4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5590635.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5590637.png)

![methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5590638.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethylbenzoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5590643.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5590651.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)